1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one
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Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a useful research compound. Its molecular formula is C25H25FN8O and its molecular weight is 472.528. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the ENTs . This results in a decrease in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Pharmacokinetics
It is known that the compound inhibits ents in an irreversible manner, suggesting that it may have a long-lasting effect .
Result of Action
The inhibition of ENTs by this compound leads to a decrease in the transport of nucleosides and nucleoside analogues . This can affect nucleotide synthesis and the regulation of adenosine function .
Properties
CAS No. |
902621-64-1 |
---|---|
Molecular Formula |
C25H25FN8O |
Molecular Weight |
472.528 |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one |
InChI |
InChI=1S/C25H25FN8O/c1-17-27-24-20-5-2-3-6-21(20)33-22(28-29-25(33)34(24)30-17)7-4-8-23(35)32-15-13-31(14-16-32)19-11-9-18(26)10-12-19/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3 |
InChI Key |
FQJROBCRUOQTFM-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
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